Sourcing pure trans-2-phenylcyclopropanecarboxylic acid is critical for MAO inhibitor and LSD1 modulator synthesis; racemic or cis-contaminated material leads to inactive byproducts and costly diastereomer separation. SMolecule supplies exclusively the trans-isomer, pre-resolved to bypass hazardous cyclopropanation.
Ensure stereochemical fidelity for your API development.
trans-2-Phenylcyclopropanecarboxylic acid is a highly versatile, stereospecific cyclopropane building block primarily utilized in the synthesis of monoamine oxidase (MAO) inhibitors, such as tranylcypromine, and various 5-HT2C and LSD1 receptor modulators [1]. As a pure trans-isomer, it presents as a white to beige crystalline powder with a defined melting point of 86–88 °C, offering excellent solubility in standard organic solvents like ethanol and dichloromethane . From a procurement perspective, securing the pre-resolved trans-configuration is critical for pharmaceutical manufacturing, as it bypasses the hazardous cyclopropanation of styrene and the subsequent costly separation of cis/trans diastereomers, ensuring immediate readiness for downstream amidation, reduction, or coupling reactions [2].
Substituting pure trans-2-phenylcyclopropanecarboxylic acid with a generic cis/trans racemic mixture or the isolated cis-isomer fundamentally compromises both process chemistry and downstream pharmacological efficacy [1]. The spatial orientation of the phenyl and carboxyl groups in the trans-geometry is strictly required for binding at target sites such as MAO, LSD1, and imidazoline receptors; derivatives of the cis-isomer exhibit up to a 330-fold drop in receptor affinity[2]. Furthermore, the cis-isomer introduces severe steric hindrance during esterification and saponification, leading to mismatched reaction kinetics that will stall downstream synthetic steps and generate inseparable, inactive byproducts in the final active pharmaceutical ingredient (API) formulation [3].
The stereochemical geometry of the cyclopropane ring dictates the biological activity of the resulting synthesized APIs. When comparing imidazoline derivatives synthesized from the trans-acid versus the cis-acid, the trans-derived compounds demonstrate a 40-fold higher affinity at I2 receptors and a 330-fold higher affinity at I1 receptors [1]. The cis-geometry fails to provide the necessary spatial distance between the phenyl ring and the functional group, rendering the resulting derivatives largely inactive[1].
| Evidence Dimension | Receptor binding affinity (trans/cis ratio) |
| Target Compound Data | High target affinity (optimal spatial alignment) |
| Comparator Or Baseline | cis-isomer derivatives |
| Quantified Difference | 40- to 330-fold greater affinity for trans-derived compounds |
| Conditions | in vitro receptor binding assays (I1 and I2 sites) |
Procuring the pure trans-isomer is strictly required to synthesize pharmacologically active APIs, as the cis-isomer yields essentially inactive byproducts that dilute the final product's efficacy.
The trans and cis isomers exhibit vastly different reactivity profiles due to steric effects. During alkaline hydrolysis (saponification) of their respective esters, the trans-ester reacts significantly faster because the carboxylate group is directed away from the bulky phenyl ring [1]. In contrast, the cis-ester suffers from severe steric hindrance, reacting so slowly that kinetic resolution is possible [1].
| Evidence Dimension | Alkaline hydrolysis (saponification) rate |
| Target Compound Data | Rapid, unhindered hydrolysis |
| Comparator Or Baseline | cis-isomer (highly hindered, slow hydrolysis) |
| Quantified Difference | Sufficient rate differential to allow complete selective saponification of the trans-ester before the cis-ester reacts |
| Conditions | Alkaline aqueous ethanol reflux |
The pronounced difference in reactivity means that using a cis/trans mixture leads to unpredictable reaction times, incomplete conversions, and stalled downstream processing.
Thermal analysis provides a clear, quantifiable metric for distinguishing the trans-isomer from cis-contamination. Pure trans-2-phenylcyclopropanecarboxylic acid exhibits a melting point of 86–88 °C . In stark contrast, the cis-isomer has a significantly higher melting point of 106–109 °C [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 86–88 °C |
| Comparator Or Baseline | cis-isomer (106–109 °C) |
| Quantified Difference | ~20 °C lower melting point for the trans-isomer |
| Conditions | Standard atmospheric pressure thermal analysis |
The significant melting point depression of the trans-isomer provides a rapid, reliable QA/QC metric to detect cis-isomer contamination in procured batches before they enter the manufacturing stream.
Synthesizing the cyclopropane core in-house typically involves reacting styrene with ethyl diazoacetate, which yields a 2:1 trans/cis racemic mixture [1]. Isolating the desired trans-isomer requires extensive silica gel chromatography, yielding only ~67% of the trans-product from the mixture, while also necessitating the handling of hazardous, potentially explosive diazo compounds [1]. Procuring the pre-resolved trans-acid entirely eliminates these steps.
| Evidence Dimension | Pure isomer yield and process safety |
| Target Compound Data | 100% pure trans-isomer ready for amidation/reduction |
| Comparator Or Baseline | In-house cyclopropanation of styrene |
| Quantified Difference | Eliminates ~33% cis-isomer byproduct generation and removes diazoacetate handling |
| Conditions | Cu(acac)2 catalyzed cyclopropanation followed by chromatography |
Purchasing the pre-resolved trans-acid eliminates hazardous chemical handling and costly chromatographic separations, drastically streamlining scale-up for tranylcypromine and its analogs.
As the direct precursor to tranylcypromine, this compound is essential for manufacturing monoamine oxidase inhibitors. Its pure trans-stereochemistry guarantees that the final API possesses the correct spatial alignment required for MAO binding, avoiding the inactive byproducts that would result from cis-contamination [1].
Tranylcypromine derivatives are potent inhibitors of Lysine-specific demethylase 1 (LSD1), a target in acute myeloid leukemia (AML) therapies. Procuring the pure trans-acid allows researchers to efficiently synthesize libraries of substituted 2-phenylcyclopropylamines without the confounding variable of cis-isomer inactivity [1].
In the development of antidepressant-like agents, the trans-2-phenylcyclopropylmethylamine scaffold is a key pharmacophore. Starting with the pure trans-acid ensures reliable conversion to the corresponding amides and amines, leveraging its favorable steric profile during coupling reactions compared to the highly hindered cis-counterpart [2].
Irritant